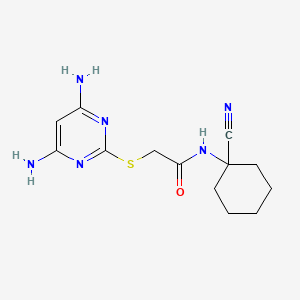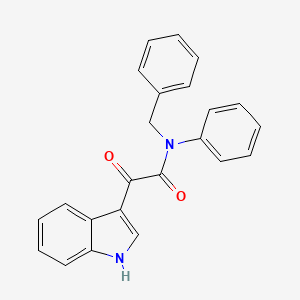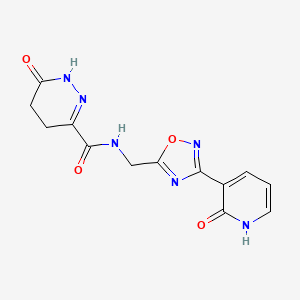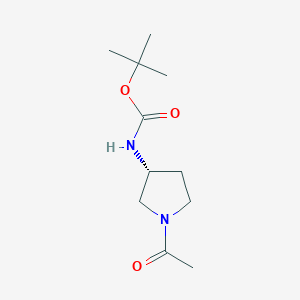![molecular formula C12H10FNO3S B2728468 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine CAS No. 2411239-20-6](/img/structure/B2728468.png)
4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyridine derivative with a fluorosulfonyloxyphenylmethyl group attached to the nitrogen atom. This compound has shown promise as a tool for investigating various biological processes and has been used in a number of research studies.
Wirkmechanismus
The mechanism of action of 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine is not fully understood. However, it is thought to act as a modulator of ion channels and GPCRs. It has been shown to interact with specific binding sites on these proteins, leading to changes in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine are varied and depend on the specific biological system being studied. In studies of ion channels, this compound has been shown to alter the activity of these channels, leading to changes in cellular signaling and function. In studies of GPCRs, this compound has been shown to modulate the activity of these receptors, leading to changes in cellular signaling and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine in lab experiments is its specificity for certain ion channels and GPCRs. This allows researchers to investigate the function of these proteins in a more targeted manner. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make interpretation of results more difficult.
Zukünftige Richtungen
There are several future directions for research involving 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine. One area of interest is in the development of more specific modulators of ion channels and GPCRs. Additionally, this compound could be used in studies of other biological systems, such as enzymes or transporters. Finally, further investigation into the mechanism of action of this compound could provide insight into the function of ion channels and GPCRs.
Synthesemethoden
The synthesis of 4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine involves several steps. One common method involves the reaction of 4-chloromethylpyridine with sodium fluoride in the presence of a base. The resulting intermediate is then treated with a sulfonyl chloride to yield the final product. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of ion channels. It has been used as a tool for investigating the function of various ion channels, including the transient receptor potential (TRP) channels. Additionally, this compound has been used in studies of G protein-coupled receptors (GPCRs) and has been shown to modulate the activity of certain GPCRs.
Eigenschaften
IUPAC Name |
4-[(4-fluorosulfonyloxyphenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-18(15,16)17-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWPWJRXYOSHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2728397.png)

![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)


![3-(3,4-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2728406.png)

